![molecular formula C7H4ClNO3S B12287596 Benzo[d]oxazole-4-sulfonyl chloride CAS No. 1068144-14-8](/img/structure/B12287596.png)

Benzo[d]oxazole-4-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

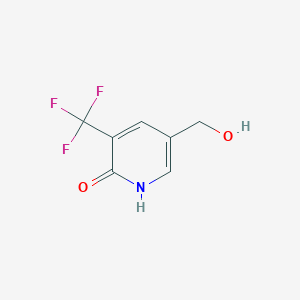

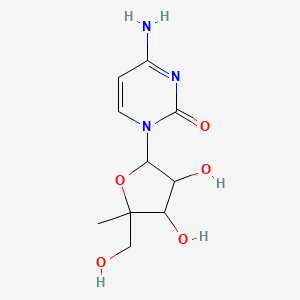

Le chlorure de 4-benzoxazolesulfonyle est un composé chimique de formule moléculaire C7H4ClNO3S. Il est un dérivé du benzoxazole, un composé hétérocyclique contenant à la fois des atomes d'azote et d'oxygène dans sa structure cyclique. Ce composé est connu pour sa réactivité et est utilisé dans divers processus de synthèse chimique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorure de 4-benzoxazolesulfonyle implique généralement la réaction du benzoxazole avec l'acide chlorosulfonique. Le processus est mené dans des conditions contrôlées pour assurer la formation du groupe sulfonyle chloré souhaité. La réaction peut être représentée comme suit :

Benzoxazole+Acide chlorosulfonique→Chlorure de 4-benzoxazolesulfonyle

La réaction est généralement effectuée à basse température pour éviter la décomposition et obtenir des rendements élevés.

Méthodes de production industrielle : Dans un contexte industriel, la production de chlorure de 4-benzoxazolesulfonyle implique des réacteurs à grande échelle où les conditions de réaction telles que la température, la pression et la concentration des réactifs sont méticuleusement contrôlées. Le produit est ensuite purifié par distillation ou recristallisation pour obtenir un composé de haute pureté adapté à des applications ultérieures.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorure de 4-benzoxazolesulfonyle subit diverses réactions chimiques, notamment :

Réactions de substitution : Il peut réagir avec des nucléophiles tels que des amines et des alcools pour former respectivement des dérivés de sulfonamide et de sulfonate.

Réactions de réduction : Le groupe sulfonyle chloré peut être réduit en acide sulfonique ou en sulfonamide dans des conditions appropriées.

Réactions d'oxydation : Bien que moins fréquentes, il peut subir une oxydation pour former des dérivés d'acide sulfonique.

Réactifs et conditions courantes :

Substitution nucléophile : Des réactifs tels que les amines (par exemple, l'éthylamine) et les alcools (par exemple, le méthanol) sont couramment utilisés. Les réactions sont généralement effectuées en présence d'une base telle que la triéthylamine.

Réduction : Des agents réducteurs tels que le chlorure d'étain(II) (SnCl2) sont utilisés pour convertir le groupe sulfonyle chloré en acide sulfonique ou en sulfonamide.

Oxydation : Des oxydants forts comme le peroxyde d'hydrogène (H2O2) peuvent être utilisés dans des conditions contrôlées.

Principaux produits :

Sulfonamides : Formées à partir de la réaction avec des amines.

Sulfonates : Formés à partir de la réaction avec des alcools.

Acides sulfoniques : Formés à partir de réactions de réduction ou d'oxydation.

4. Applications de recherche scientifique

Le chlorure de 4-benzoxazolesulfonyle a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.

Biologie : Il est utilisé dans la modification de biomolécules pour étudier les processus biologiques.

Médecine : Les dérivés du chlorure de 4-benzoxazolesulfonyle sont étudiés pour leurs propriétés thérapeutiques potentielles, y compris les activités antimicrobiennes et anticancéreuses.

Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité.

5. Mécanisme d'action

Le mécanisme d'action du chlorure de 4-benzoxazolesulfonyle implique sa réactivité envers les nucléophiles. Le groupe sulfonyle chloré est fortement électrophile, ce qui le rend sensible à l'attaque par des nucléophiles tels que les amines et les alcools. Cette réactivité est exploitée dans divers processus de synthèse chimique pour introduire des groupes sulfonyle dans les molécules cibles. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et de la nature du nucléophile.

Composés similaires :

Benzoxazole : Le composé parent, qui n'a pas le groupe sulfonyle chloré.

Chlorure de benzoxazole-2-sulfonyle : Un composé similaire avec le groupe sulfonyle chloré à une position différente sur le cycle benzoxazole.

Chlorure de benzothiazolesulfonyle : Un composé apparenté où l'atome d'oxygène dans le cycle benzoxazole est remplacé par du soufre.

Unicité : Le chlorure de 4-benzoxazolesulfonyle est unique en raison de sa réactivité spécifique et de la position du groupe sulfonyle chloré sur le cycle benzoxazole. Cette structure unique confère des propriétés chimiques distinctes, ce qui le rend précieux dans diverses applications synthétiques.

Applications De Recherche Scientifique

4-Benzoxazolesulfonylchloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the modification of biomolecules for studying biological processes.

Medicine: Derivatives of 4-Benzoxazolesulfonylchloride are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 4-Benzoxazolesulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Benzoxazole: The parent compound, which lacks the sulfonyl chloride group.

Benzoxazole-2-sulfonylchloride: A similar compound with the sulfonyl chloride group at a different position on the benzoxazole ring.

Benzothiazolesulfonylchloride: A related compound where the oxygen atom in the benzoxazole ring is replaced by sulfur.

Uniqueness: 4-Benzoxazolesulfonylchloride is unique due to its specific reactivity and the position of the sulfonyl chloride group on the benzoxazole ring. This unique structure imparts distinct chemical properties, making it valuable in various synthetic applications.

Propriétés

Numéro CAS |

1068144-14-8 |

|---|---|

Formule moléculaire |

C7H4ClNO3S |

Poids moléculaire |

217.63 g/mol |

Nom IUPAC |

1,3-benzoxazole-4-sulfonyl chloride |

InChI |

InChI=1S/C7H4ClNO3S/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H |

Clé InChI |

UFMUDLWRUMZPSI-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CO2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B12287546.png)

![1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride](/img/structure/B12287557.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)

![5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)